molecular formula C18H15FO4 B5818599 3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one

3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one

Cat. No.: B5818599
M. Wt: 314.3 g/mol
InChI Key: RXORBSWNYTVNTO-UHFFFAOYSA-N
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Description

3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

3-(2-fluorophenoxy)-7-methoxy-2,8-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO4/c1-10-14(21-3)9-8-12-16(20)18(11(2)22-17(10)12)23-15-7-5-4-6-13(15)19/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXORBSWNYTVNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3F)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-fluorophenol with 7-methoxy-2,8-dimethyl-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways involved in oxidative stress and inflammation. The compound’s ability to scavenge free radicals and modulate cellular signaling pathways contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one derivatives: Compounds with similar structures but different substituents on the aromatic ring.

    Flavonoids: Other flavonoid compounds with similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 2-fluorophenoxy group, which may enhance its biological activity and stability compared to other flavonoids.

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